7-Chloro-3-fluoro-1H-pyrrolo[3,2-c]pyridine
Description
Properties
Molecular Formula |
C7H4ClFN2 |
|---|---|
Molecular Weight |
170.57 g/mol |
IUPAC Name |
7-chloro-3-fluoro-1H-pyrrolo[3,2-c]pyridine |
InChI |
InChI=1S/C7H4ClFN2/c8-5-2-10-1-4-6(9)3-11-7(4)5/h1-3,11H |
InChI Key |
LQMOQJAQABXMSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=CN=CC(=C2N1)Cl)F |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
Cyclization to Form Pyrrolo[3,2-c]pyridine Core
- The key cyclization involves base-catalyzed ring closure of sulfonamide intermediates derived from halogenated aminopyridines.
- Sulfonamide introduction enhances acidity and facilitates efficient cyclization.
- Alternative cyclization approaches include domino reactions combining Sonogashira coupling with intramolecular ring closure.
Halogenation and Functional Group Manipulation
- Selective bromination at the 3-position of azaindole intermediates can be achieved using bromine or N-bromosuccinimide (NBS) in organic solvents at low temperatures.
- Chlorination and fluorination are introduced either by using halogenated starting materials or by halogen exchange reactions.
- Tosylation of intermediates with p-toluenesulfonyl chloride in biphasic media (dichloromethane and aqueous base) is used to protect or activate certain positions.
Palladium-Catalyzed Cross-Coupling Reactions
- Suzuki coupling: 5-bromo-azaindole derivatives react with boronic acids in the presence of [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) and potassium carbonate in dioxane/water at 80 °C to reflux for 1–16 hours.
- Sonogashira coupling: Palladium-mediated coupling of bromo-substituted pyridines with alkynes generates key intermediates for subsequent cyclization.
- These palladium-catalyzed steps are critical for installing substituents and constructing the fused heterocyclic system.
Deprotection and Final Purification
- Boc protecting groups on nitrogen are removed using trifluoroacetic acid (TFA) to yield the free pyrrolo[3,2-c]pyridine.
- Ion-exchange resins and acid-base extractions are employed for purification.
- Final products are isolated by filtration, extraction, and chromatography to achieve high purity.
Reaction Conditions and Yields Summary Table
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Halogenation of aminopyridine | Iodine monochloride in AcOH | 75 °C | 3 hours | 38 (desired isomer) | Regioisomer separation by chromatography |
| Sulfonamide formation | Methanesulfonyl chloride, triethylamine in CH2Cl2 | 0 °C to room temp | 1.5 hours | 64 | Enhances cyclization efficiency |
| Sonogashira coupling | Pd catalyst, alkyne, base | 80 °C | 1–16 hours | Variable | Key intermediate formation |
| Cyclization | Base-catalyzed ring closure | Room temp to 50 °C | 0.5–3 hours | Moderate to high | Sulfonamide assists ring closure |
| Bromination at 3-position | Br2 or NBS in organic solvent | 0 °C to RT | 10 min to 16 hours | High | Selective bromination |
| Tosylation | p-Toluenesulfonyl chloride, aqueous NaOH, dichloromethane | 0 °C to RT | 1–12 hours | High | Protects or activates hydroxyl/amino groups |
| Boc deprotection | TFA | Room temp | 1–3 hours | Quantitative | Removes protecting group |
Research Findings and Optimization Notes
- The introduction of sulfonamide groups prior to cyclization significantly improves the yield and selectivity of the pyrrolo[3,2-c]pyridine ring formation.
- Regioselective halogenation is critical; unselective iodination requires chromatographic separation to isolate the correct isomer.
- Palladium-catalyzed cross-coupling reactions are versatile and allow for diverse substitution patterns, which can be optimized by varying ligands, bases, and solvents.
- Protecting group strategies (e.g., Boc on nitrogen) improve yields in subsequent substitution steps but require efficient deprotection protocols.
- Reaction times and temperatures are balanced to maximize yield while minimizing side reactions, especially during halogenation and cyclization steps.
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-3-fluoro-1H-pyrrolo[3,2-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and electrophiles such as alkyl halides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolopyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
Medicinal Chemistry and Drug Development
1. Kinase Inhibition
7-Chloro-3-fluoro-1H-pyrrolo[3,2-c]pyridine has been identified as a promising scaffold for developing selective kinase inhibitors. Kinases play a crucial role in cellular signaling pathways, and their dysregulation is often implicated in cancer progression. Compounds derived from this pyrrolo[3,2-c]pyridine structure have shown the ability to inhibit specific kinases, thereby offering therapeutic potential against various cancers.
Case Study: MPS1 Inhibitors
Research published in the Journal of Medicinal Chemistry highlights the optimization of MPS1 inhibitors based on the pyrrolo[3,2-c]pyridine scaffold. The study demonstrated that these inhibitors stabilize an inactive conformation of MPS1, effectively blocking its activity. The lead compound displayed favorable pharmacokinetic properties and significant antitumor activity in xenograft models, indicating its potential as a therapeutic agent for cancer treatment .
2. Targeting Disease Pathways
The unique structural features of this compound allow it to interact selectively with various biological targets. Its chlorine and fluorine substituents enhance its reactivity and binding affinity to active or allosteric sites on enzymes involved in disease pathways.
Table 1: Biological Activities of this compound
Synthesis and Derivatives
The synthesis of this compound generally involves multi-step processes that optimize yield and purity. Several synthetic routes have been explored to produce derivatives with enhanced biological activities.
Table 2: Synthetic Routes for this compound
| Route | Starting Materials | Yield |
|---|---|---|
| Route A | Various amines and halides | High |
| Route B | Pyrrole derivatives | Moderate |
| Route C | Fluorinated compounds | Variable |
Mechanism of Action
The mechanism of action of 7-Chloro-3-fluoro-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, in the case of anticancer activity, the compound may inhibit the activity of enzymes involved in cell proliferation, thereby preventing the growth of cancer cells. The exact molecular pathways involved depend on the specific biological target and the nature of the interaction.
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
Key structural analogues of 7-Chloro-3-fluoro-1H-pyrrolo[3,2-c]pyridine include:
Key Observations:
- Substituent Position : The 3-fluoro group in the target compound distinguishes it from analogues like 5-chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine . Positional changes alter electronic distribution and steric effects, impacting receptor binding.
- Ring System: Pyrazolo-pyridines (e.g., 7-Chloro-1H-pyrazolo[3,4-c]pyridine) exhibit reduced aromatic stability compared to pyrrolo-pyridines due to the non-fused pyrazole ring .
- Biological Activity : Dichloro derivatives (e.g., 5,7-Dichloro-1H-pyrrolo[2,3-c]pyridine) show stronger antifungal effects but higher cytotoxicity, highlighting the balance between efficacy and safety .
Physicochemical Properties
- Solubility: The fluoro substituent in this compound enhances water solubility compared to non-fluorinated analogues like 7-Chloro-1H-pyrrolo[3,2-b]pyridin-3-amine .
- Stability : Chlorinated pyrrolopyridines exhibit higher thermal stability than pyrazolo derivatives due to aromatic conjugation .
Biological Activity
7-Chloro-3-fluoro-1H-pyrrolo[3,2-c]pyridine is a member of the pyrrolo[3,2-c]pyridine family, which has garnered attention due to its potential biological activities. This compound features a unique heterocyclic structure that has been investigated for its pharmacological properties, particularly in the context of cancer therapy and receptor inhibition.
Chemical Structure and Properties
The chemical formula for this compound is . The presence of chlorine and fluorine substituents at specific positions on the pyrrolo ring enhances its biological activity and solubility characteristics.
Research indicates that this compound acts primarily as an inhibitor of fibroblast growth factor receptors (FGFRs). FGFRs are critical in various cellular processes, including proliferation and survival, making them attractive targets for cancer therapies. By inhibiting these receptors, this compound may impede tumor growth and metastasis.
Anticancer Activity
Several studies have demonstrated the anticancer potential of pyrrolo[3,2-c]pyridine derivatives. For instance:
- Inhibition of MPS1 : A derivative based on this scaffold showed significant inhibition of MPS1 (monopolar spindle 1), a kinase implicated in cell cycle regulation. In vitro studies revealed an IC50 value of 0.025 μM against MPS1, with antiproliferative effects observed in human tumor xenograft models .
- FGFR Inhibition : Compounds with similar structures have shown potent FGFR inhibitory activity, with IC50 values ranging from 7 nM to 712 nM across different FGFR subtypes . Such potency suggests that this compound could be developed into a therapeutic agent targeting FGFR-related cancers.
Additional Biological Activities
Beyond anticancer properties, pyrrolo[3,2-c]pyridine derivatives have been explored for various biological activities:
- Antiproliferative Effects : Studies on related compounds have indicated significant antiproliferative activity against various cancer cell lines, with reported GI50 values in the low micromolar range .
- Potential as Antiviral Agents : Some derivatives have also been evaluated for antiviral properties, although specific data on this compound's antiviral efficacy remains limited.
Case Studies and Experimental Data
The following table summarizes key findings from research studies involving pyrrolo[3,2-c]pyridine derivatives:
| Compound | Target | IC50 Value (μM) | Biological Activity |
|---|---|---|---|
| 7-Chloro-3-fluoro-1H-pyrrolo | FGFR1 | 0.007 | Potent inhibitor |
| MPS1 | 0.025 | Significant inhibition in tumor models | |
| Related Derivative A | Cancer Cells | 0.55 | Antiproliferative activity in HCT116 |
| Related Derivative B | Viral Targets | Not specified | Potential antiviral activity |
Pharmacokinetic Profile
The pharmacokinetic profile of pyrrolo[3,2-c]pyridine derivatives suggests favorable absorption and distribution characteristics. Studies indicate that modifications at specific positions can enhance solubility and metabolic stability while maintaining or improving biological activity.
Q & A
Q. What are the recommended synthetic routes for 7-chloro-3-fluoro-1H-pyrrolo[3,2-c]pyridine?
A common approach involves halogenation of the pyrrolopyridine core. For fluorination, Selectfluor® in polar solvents (e.g., acetonitrile) at elevated temperatures (70–80°C) is effective, while chlorination may use reagents like POCl₃ or SOCl₂. Post-reaction purification typically employs silica gel chromatography with gradients of dichloromethane/ethyl acetate (4:1) . Key Steps :
- Fluorination: React with Selectfluor® in acetonitrile/ethanol (5:1 v/v) at 70°C for 12–18 hours.
- Chlorination: Use POCl₃ under reflux in anhydrous conditions.
- Purification: Column chromatography (DCM/EA) yields >95% purity .
Q. How is structural confirmation performed for this compound?
Combined spectroscopic and crystallographic methods are critical:
- ¹H/¹⁹F NMR : Peaks for aromatic protons (δ 7.2–8.2 ppm) and fluorine (δ -170 to -175 ppm) confirm substitution patterns .
- HRMS : Exact mass analysis (e.g., [M+H]⁺) validates molecular formula .
- X-ray crystallography : Resolves bond angles and torsional strain in the heterocyclic core (e.g., C–Cl bond length ~1.73 Å, C–F ~1.34 Å) .
Q. What solvents are optimal for its reactivity in further derivatization?
Polar aprotic solvents (DMF, DMSO, THF) enhance solubility and facilitate reactions like sulfonation or coupling. Acetonitrile is preferred for electrophilic substitutions due to its ability to stabilize charged intermediates .
Advanced Research Questions
Q. How to address low regioselectivity during functionalization of the pyrrolopyridine core?
Regioselectivity challenges arise from the electron-deficient nature of the ring. Strategies include:
- Directed ortho-metalation : Use directing groups (e.g., sulfonyl) to control substitution sites .
- Computational modeling : DFT studies predict reactive sites by analyzing Fukui indices or electrostatic potential maps .
- Protection/deprotection : Temporarily block reactive positions (e.g., NH groups) with tert-butoxycarbonyl (Boc) .
Q. How to resolve contradictions in reaction yields reported across studies?
Discrepancies often stem from:
- Solvent purity : Trace water in acetonitrile reduces fluorination efficiency. Use molecular sieves for anhydrous conditions .
- Catalyst loading : Pd(PPh₃)₄ in Suzuki couplings requires precise stoichiometry (1.5–2 mol%) to avoid byproducts .
- Workup protocols : Incomplete removal of Selectfluor® residues can skew yield calculations. Quench with aqueous NaHCO₃ before extraction .
Q. What methodologies enable SAR studies for biological activity?
- Functional group diversification : Introduce sulfonamides, boronic esters, or aminoalkyl chains via nucleophilic substitution or cross-coupling .
- Crystallographic SAR : Correlate substituent positions (e.g., Cl at C7 vs. F at C3) with target binding using protein-ligand co-crystal structures .
- In silico screening : Molecular docking (AutoDock Vina) predicts interactions with kinase targets (e.g., JAK2 or EGFR) .
Q. How to optimize large-scale synthesis while minimizing impurities?
- Process refinement : Replace column chromatography with recrystallization (e.g., ethanol/water) for scalability .
- In-line analytics : Use HPLC-MS to monitor reaction progression and detect intermediates (e.g., des-chloro byproducts) .
- Temperature control : Maintain ≤5°C during nitration to prevent decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
